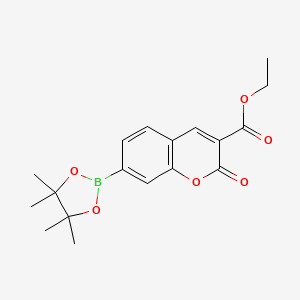![molecular formula C5H5N5S B13116391 7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 89569-75-5](/img/structure/B13116391.png)
7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine, which includes a fused triazole and triazine ring system, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on a triazole-containing starting material or vice versa. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the desired triazolotriazine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methylthio group and the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, with reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[5,1-c][1,2,4]triazine: A related compound with antiviral activity.
Uniqueness
7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with tailored properties for specific applications .
Properties
CAS No. |
89569-75-5 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
7-methylsulfanyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5S/c1-11-4-2-7-10-5(9-4)6-3-8-10/h2-3H,1H3 |
InChI Key |
CGOMQUBVQXXTTF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=NN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


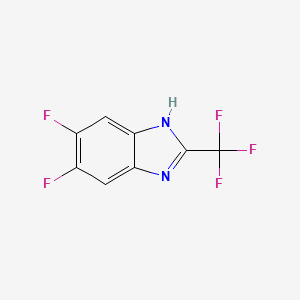

![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
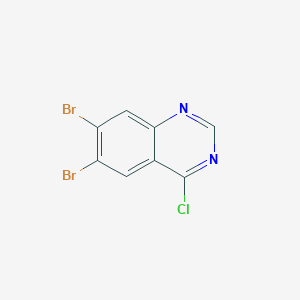
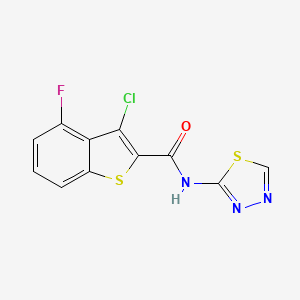
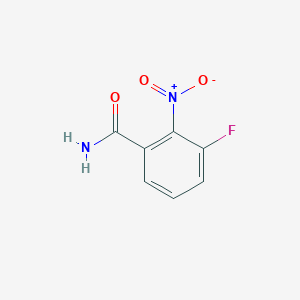

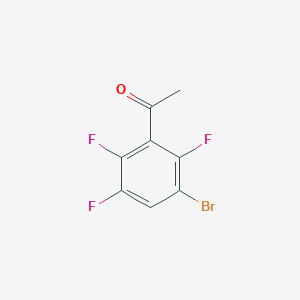
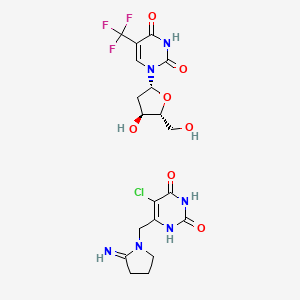
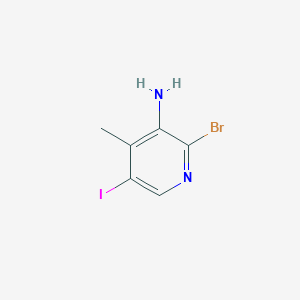
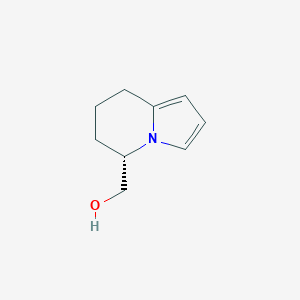
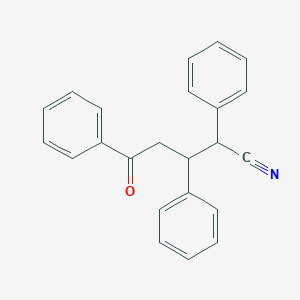
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
